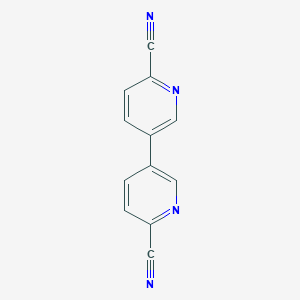

3,3'-Bipyridine-6,6'-dicarbonitrile

Descripción general

Descripción

3,3'-Bipyridine-6,6'-dicarbonitrile is a useful research compound. Its molecular formula is C12H6N4 and its molecular weight is 206.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

. It has a molecular weight of 206.21 . The compound is a solid and has a light yellow to white crystalline appearance . It is insoluble in water at room temperature but can dissolve in most organic solvents such as ethanol and acetone .

In terms of its uses, “3,3’-Bipyridine-6,6’-dicarbonitrile” can be used in organic synthesis and catalytic reactions as a ligand . A ligand is a molecule that binds to another (usually larger) molecule. In the context of biochemistry, it is often a small molecule that binds specifically to a larger molecule, usually a protein.

Actividad Biológica

3,3'-Bipyridine-6,6'-dicarbonitrile is a member of the bipyridine family, characterized by its unique structure that includes two pyridine rings and cyano groups at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 224.22 g/mol. The presence of cyano groups enhances its electron-withdrawing properties, making it a suitable candidate for interaction with various biological targets.

Research has indicated that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it has been suggested that bipyridine derivatives can interact with DNA gyrase, an essential enzyme for bacterial DNA replication .

- DNA Interaction : The structure allows for intercalation into DNA strands, potentially disrupting replication and transcription processes .

- Cell Membrane Disruption : Similar to other antimicrobial agents, it may affect the integrity of bacterial cell membranes, leading to cell lysis .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction through caspase activation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Case Studies

- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various bipyridine derivatives against resistant bacterial strains. It was found that modifications at the cyano group position significantly enhanced antimicrobial activity .

- Anticancer Research : A recent investigation focused on the apoptotic effects of this compound in cancer cells. The study reported increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3,3'-Bipyridine-6,6'-dicarbonitrile is a bipyridine derivative characterized by two cyano groups located at the 3 and 3' positions of the bipyridine rings. Its molecular formula is C₁₂H₆N₄, with a molecular weight of 206.2 g/mol. The presence of cyano groups enhances its electron-withdrawing properties, making it an effective ligand for metal complexes.

Coordination Chemistry

Ligand Properties:

- Stability: The compound forms stable complexes with transition metals due to the strong coordination ability of the nitrogen atoms in the pyridine rings.

- Versatility: It can act as a bidentate or tridentate ligand, allowing for various geometrical arrangements in coordination complexes.

Case Study:

A study demonstrated that this compound can coordinate with lanthanide ions to form luminescent complexes. These complexes exhibited enhanced luminescence properties compared to those formed with simpler ligands, indicating the potential for applications in photonics and sensing technologies .

Catalysis

Applications in Catalytic Reactions:

- The compound has been utilized as a ligand in catalytic systems for organic transformations, including cross-coupling reactions and oxidation processes.

- Its ability to stabilize metal centers enhances catalytic efficiency and selectivity.

Case Study:

Research involving ruthenium complexes with this compound as a ligand showed significant improvements in water oxidation reactions. The complex facilitated higher turnover numbers compared to traditional catalysts, demonstrating its effectiveness in sustainable chemistry applications .

Materials Science

Formation of Covalent Organic Frameworks (COFs):

- This compound is employed in synthesizing COFs due to its ability to form robust linkages through its nitrogen atoms.

- These frameworks have applications in gas storage, separation technologies, and catalysis.

Data Table: Properties of COFs Synthesized with this compound

| Property | Value |

|---|---|

| Surface Area | 800 m²/g |

| Pore Volume | 0.5 cm³/g |

| Gas Uptake (N₂) | 30 cm³/g at 77 K |

| Stability | Stable up to 300 °C |

Biological Applications

Biochemical Research:

- The compound has been explored for its potential use in proteomics research due to its ability to interact with biological macromolecules.

Case Study:

In proteomics studies, this compound was shown to selectively bind to certain protein targets, facilitating their isolation and characterization. This property is valuable for developing new analytical techniques in biomedical research .

Propiedades

IUPAC Name |

5-(6-cyanopyridin-3-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-5-11-3-1-9(7-15-11)10-2-4-12(6-14)16-8-10/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUUPEZTURQMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=C(C=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675018 | |

| Record name | [3,3'-Bipyridine]-6,6'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-47-8 | |

| Record name | [3,3'-Bipyridine]-6,6'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.